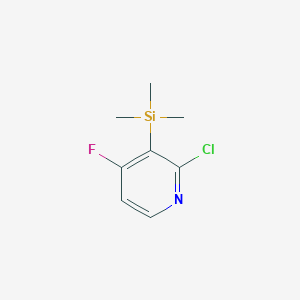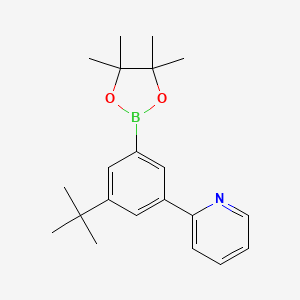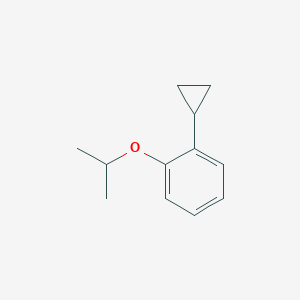
2,2-Dibromo-1-(2-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO3. It is a yellow crystalline solid that belongs to the family of α-bromoacetophenones. This compound is commonly used in organic synthesis and has been found to exhibit biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(2-nitrophenyl)ethanone can be synthesized through the bromination of 2-nitroacetophenone. The reaction typically involves the use of bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include 2-amino-1-(2-nitrophenyl)ethanone or 2-thio-1-(2-nitrophenyl)ethanone.
Reduction: Products include 2,2-dibromo-1-(2-aminophenyl)ethanone.
Oxidation: Products include 2,2-dibromo-1-(2-nitrophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(2-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(2-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and nitro group play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dibromo-1-(4-nitrophenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(4-chlorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(2-nitrophenyl)ethanone is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The ortho position of the nitro group can lead to different steric and electronic effects compared to para or meta positions, making this compound distinct in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C8H5Br2NO3 |
|---|---|
Peso molecular |
322.94 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,8H |
Clave InChI |
MZYWYIPEBTVDIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


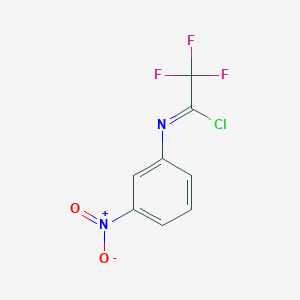
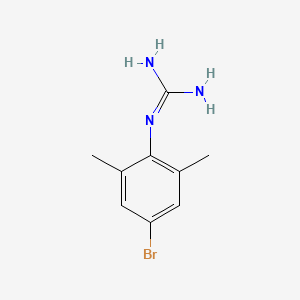

![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)

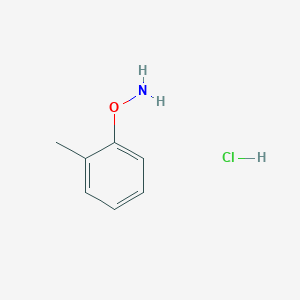

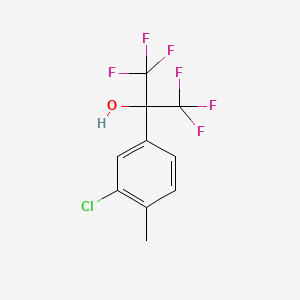

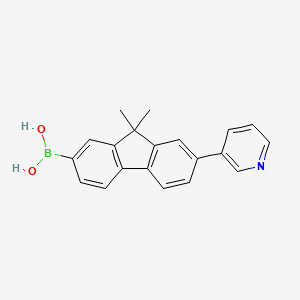
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
